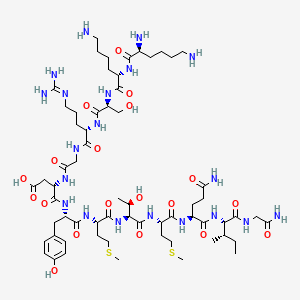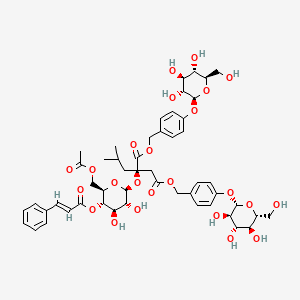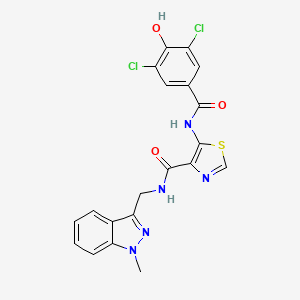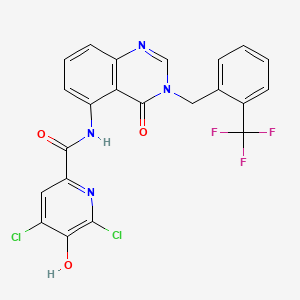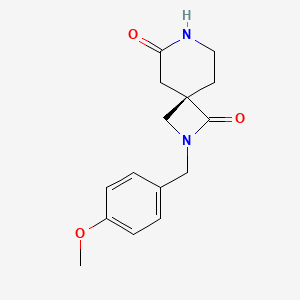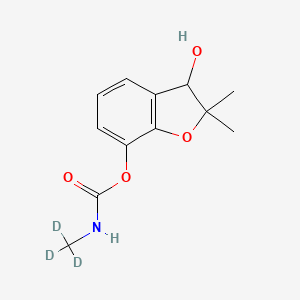
3-Hydroxycarbofuran-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxycarbofuran-d3 is a deuterium-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is a derivative of 3-Hydroxycarbofuran, a metabolite of the highly toxic insecticide carbofuran. The deuterium labeling is primarily used for tracing and quantification purposes in scientific research .
Méthodes De Préparation
The synthesis of 3-Hydroxycarbofuran-d3 involves the incorporation of deuterium into the molecular structure of 3-Hydroxycarbofuran. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents . Industrial production methods for this compound are not widely documented, but they likely follow similar principles as laboratory synthesis, scaled up for larger quantities.
Analyse Des Réactions Chimiques
3-Hydroxycarbofuran-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .
Applications De Recherche Scientifique
3-Hydroxycarbofuran-d3 is used extensively in scientific research due to its deuterium labeling. This labeling allows researchers to trace the compound in various biological and chemical processes. In chemistry, it is used to study reaction mechanisms and pathways. In biology and medicine, it helps in understanding the metabolism and pharmacokinetics of related compounds. Additionally, it is used in environmental studies to monitor the degradation and persistence of carbofuran and its metabolites in different ecosystems .
Mécanisme D'action
The mechanism of action of 3-Hydroxycarbofuran-d3 is similar to that of its parent compound, 3-Hydroxycarbofuran. It acts as an acetylcholinesterase inhibitor, which means it inhibits the enzyme acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine at neuromuscular junctions, causing overstimulation of muscles and nerves. The molecular targets involved in this process include the active sites of acetylcholinesterase enzymes .
Comparaison Avec Des Composés Similaires
3-Hydroxycarbofuran-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Similar compounds include 3-Hydroxycarbofuran, carbofuran, and other carbamate pesticides. While these compounds share similar chemical structures and biological activities, the deuterium labeling in this compound provides additional advantages for research applications, such as improved tracing and quantification .
Propriétés
Formule moléculaire |
C12H15NO4 |
|---|---|
Poids moléculaire |
240.27 g/mol |
Nom IUPAC |
(3-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-yl) N-(trideuteriomethyl)carbamate |
InChI |
InChI=1S/C12H15NO4/c1-12(2)10(14)7-5-4-6-8(9(7)17-12)16-11(15)13-3/h4-6,10,14H,1-3H3,(H,13,15)/i3D3 |
Clé InChI |
RHSUJRQZTQNSLL-HPRDVNIFSA-N |
SMILES isomérique |
[2H]C([2H])([2H])NC(=O)OC1=CC=CC2=C1OC(C2O)(C)C |
SMILES canonique |
CC1(C(C2=C(O1)C(=CC=C2)OC(=O)NC)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trisodium;4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12374547.png)

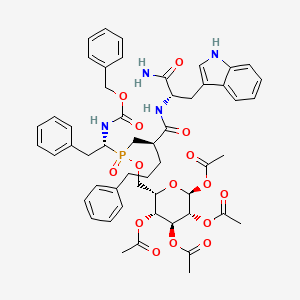
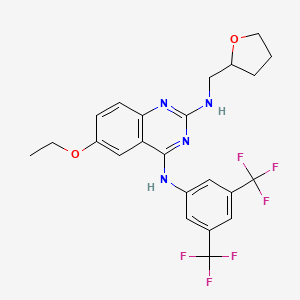
![(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-[4-methoxy-3-(3-morpholin-4-ylpropoxy)phenyl]prop-2-en-1-one](/img/structure/B12374567.png)
![(2S,4R)-1-[(2S)-2-(4-cyclopropyltriazol-1-yl)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(5S)-2-(4-methyl-1,3-thiazol-5-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]pyrrolidine-2-carboxamide](/img/structure/B12374572.png)
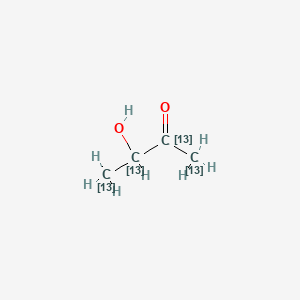
![(2S)-N-[3-(4-methoxyphenyl)propyl]-1-phenylpropan-2-amine](/img/structure/B12374584.png)
